

Spectroscopic Data of 2,4,5-Trifluoroaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4,5-Trifluoroaniline**

Cat. No.: **B1295084**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,4,5-Trifluoroaniline** (CAS No. 367-34-0), a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra. The information herein is intended to support researchers in the structural elucidation, identification, and purity assessment of **2,4,5-Trifluoroaniline** and related compounds.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **2,4,5-Trifluoroaniline**. It is important to note that while ^1H NMR, ^{13}C NMR, and FT-IR data are attributed to commercial sources, publicly accessible, detailed spectra with peak assignments and coupling constants for **2,4,5-Trifluoroaniline** are limited. The data presented is compiled from available resources and may be supplemented with data from closely related isomers for comparative purposes where noted.

Table 1: ^1H NMR Spectral Data of **2,4,5-Trifluoroaniline**

Proton Assignment	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]
H-3	Data not available	-	-
H-6	Data not available	-	-
-NH ₂	Data not available	-	-

Note: Specific chemical shift and coupling constant data for 2,4,5-Trifluoroaniline are not readily available in the public domain. The spectrum is expected to show two distinct aromatic proton signals and a broad singlet for the amine protons. The aromatic signals will exhibit complex splitting patterns due to both H-H and H-F coupling.

Table 2: ^{13}C NMR Spectral Data of **2,4,5-Trifluoroaniline**

Carbon Assignment	Chemical Shift (δ) [ppm]
C-1	Data not available
C-2	Data not available
C-3	Data not available
C-4	Data not available
C-5	Data not available
C-6	Data not available

Note: The ^{13}C NMR spectrum is sourced from Sigma-Aldrich. The carbon signals will appear as doublets or triplets due to C-F coupling, which is a key characteristic for structural confirmation.

Table 3: ^{19}F NMR Spectral Data of **2,4,5-Trifluoroaniline**

Fluorine Assignment	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]
F-2	Data not available	-	-
F-4	Data not available	-	-
F-5	Data not available	-	-

Note: ^{19}F NMR is a critical technique for the characterization of fluorinated compounds. The spectrum of 2,4,5-Trifluoroaniline is expected to show three distinct signals, each exhibiting splitting from coupling to the other fluorine atoms and to the aromatic protons.

Table 4: FT-IR Spectral Data of 2,4,5-Trifluoroaniline

Wavenumber (cm ⁻¹)	Assignment	Intensity
3400 - 3500	N-H stretch (asymmetric and symmetric)	Medium
3000 - 3100	Aromatic C-H stretch	Medium-Weak
1600 - 1650	N-H bend and C=C stretch	Strong
1500 - 1550	C=C stretch	Strong
1200 - 1350	C-N stretch	Strong
1000 - 1200	C-F stretch	Strong

Note: The FT-IR spectrum is available from sources such as Sigma-Aldrich. The presence of strong C-F stretching bands is a key diagnostic feature.

Table 5: Mass Spectrometry (MS) Data of **2,4,5-Trifluoroaniline**

m/z	Relative Intensity (%)	Assignment
147	100	[M] ⁺ (Molecular Ion)
128	Major	[M-F] ⁺
119	Major	[M-HCN-F] ⁺ or [M-CO] ⁺ (rearrangement)
100	Major	[M-F-HCN] ⁺

Note: The mass spectrum is characterized by a prominent molecular ion peak at m/z 147. Fragmentation patterns involving the loss of fluorine and subsequent ring cleavage are expected.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are based on standard practices for the analysis of solid aromatic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of **2,4,5-Trifluoroaniline** is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

^1H NMR Spectroscopy:

- Spectrometer: 300-500 MHz
- Pulse Sequence: Standard single-pulse (zg30)
- Number of Scans: 16-64
- Relaxation Delay: 1-2 s
- Spectral Width: 0-10 ppm

^{13}C NMR Spectroscopy:

- Spectrometer: 75-125 MHz
- Pulse Sequence: Proton-decoupled (e.g., zgpg30)
- Number of Scans: 1024-4096 (or more, depending on concentration)
- Relaxation Delay: 2-5 s
- Spectral Width: 0-160 ppm

^{19}F NMR Spectroscopy:

- Spectrometer: 282-470 MHz
- Pulse Sequence: Standard single-pulse
- Number of Scans: 128-512
- Relaxation Delay: 1-2 s
- Spectral Width: A range appropriate for aromatic fluorine compounds (e.g., -100 to -180 ppm), referenced to an external standard like CFCl_3 .

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

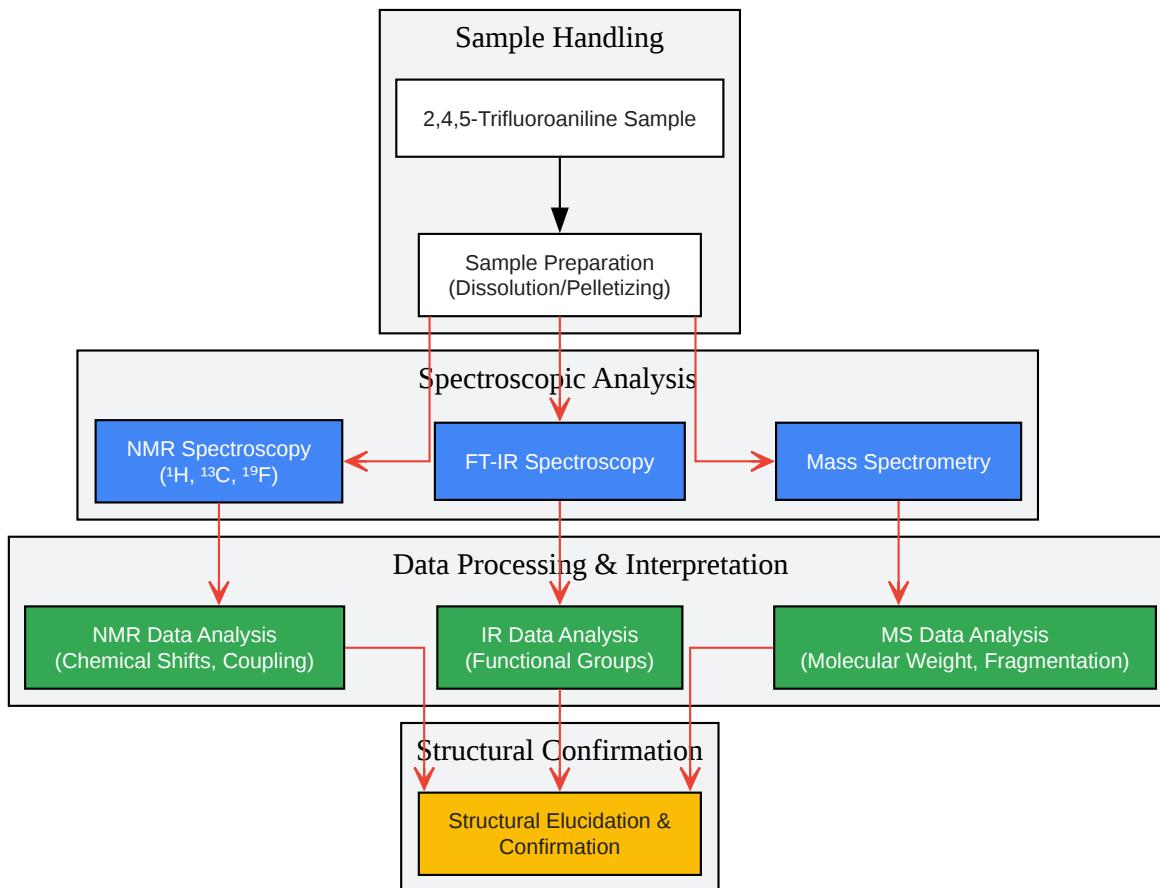
- A small amount of **2,4,5-Trifluoroaniline** (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

- Spectrometer: FT-IR spectrometer
- Scan Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32 A background spectrum of the empty sample compartment is recorded prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI): A dilute solution of **2,4,5-Trifluoroaniline** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and


purification. In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

Data Acquisition:

- Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
- Scan Range: m/z 40-400
- Ionization Mode: Electron Ionization (EI)

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **2,4,5-Trifluoroaniline**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **2,4,5-Trifluoroaniline**.

- To cite this document: BenchChem. [Spectroscopic Data of 2,4,5-Trifluoroaniline: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295084#spectroscopic-data-of-2-4-5-trifluoroaniline-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com